Cas no 150314-35-5 (Docosatetraenylethanolamide)

Docosatetraenylethanolamide is a bioactive lipid derivative structurally related to the endocannabinoid family, specifically an ethanolamide of docosatetraenoic acid (22:4n-6). It exhibits potential as a signaling molecule, interacting with cannabinoid receptors (CB1 and CB2) and other lipid-mediated pathways. This compound is of interest due to its role in modulating inflammatory responses, neuroprotection, and cellular homeostasis. Its polyunsaturated structure enhances membrane fluidity and may contribute to its biological activity. Research suggests Docosatetraenylethanolamide could influence lipid metabolism and immune regulation, making it a candidate for studying metabolic and neurological disorders. Its stability and receptor affinity distinguish it from shorter-chain ethanolamides, offering insights into structure-activity relationships within the endocannabinoid system.
Docosatetraenylethanolamide structure
Docosatetraenylethanolamide structure
Product Name:Docosatetraenylethanolamide
CAS No:150314-35-5
MF:C24H41NO2
MW:375.587847471237
CID:141851
PubChem ID:5282273
Update Time:2025-07-02

Docosatetraenylethanolamide Chemical and Physical Properties

Names and Identifiers

    • 7,10,13,16-Docosatetraenamide,N-(2-hydroxyethyl)-, (7Z,10Z,13Z,16Z)-
    • DEA
    • DEA,N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenamide
    • Docosatetraenoyl Ethanolamide
    • 7,10,13,16-docosatetraenylethanolamide
    • 7,10,13,16-Dtea
    • DOCOSATETRAENYLETHANOLAMIDE
    • N-(2-Hydroxyethyl)-7Z,10Z,13Z,16Z-docosatetraenaMide
    • ANANDAMIDE
    • 7,10,13,16-Docosatetraenoylethanolamine
    • Anandamide (22:4, n-6) (Docosatetraenylethanolamide)
    • N-(2-HYDROXYETHYL)-7Z, 10Z, 13Z, 16Z-DOCOSATETRAENAMIDE
    • N-(2-Hydroxyethyl)-7,10,13,16-docosatetraenamide (all-Z)-
    • 7,10,13,16-Docosatetraenamide, N-(2-hydroxyethyl)-, (all-Z)-
    • NAE(22:4)
    • Docosa-7,10,13,16-tetraenoate
    • (7Z,10Z,13Z,16Z)-N-(2-Hydroxyethyl)-7,10,13,16-docosatetraenamide
    • BML2-C01
    • FMVHVRYFQIXOAF-DOFZRALJSA-N
    • BSPBio_001535
    • HMS1791M17
    • GTPL5445
    • SR-01000946675-1
    • 150314-35-5
    • HMS1989M17
    • BRD-K30199352-001-02-9
    • N-(2-Hydroxyethyl)7Z,10Z,13Z,16Z-docosatetraenamide
    • Adrenoyl-ethanolamine
    • CHEBI:34478
    • N-(7Z,10Z,13Z,16Z-docosatetraenoyl)-ethanolamine
    • Docosa-7,10,13,16-tetraenoic acid (2-hydroxy-ethyl)-amide
    • SCHEMBL6259736
    • DTXSID501028460
    • AKOS024456629
    • HMS3649L17
    • Anandamide + PMSF
    • Adrenoyl-EA
    • IDI1_034005
    • HMS1361M17
    • NCGC00161197-03
    • LMFA08040047
    • N-docosatetra-7,10,13,16-enoylethanolamine
    • Docosatetra-7Z,10Z,13Z,16Z-Enoyl Ethanolamide
    • Adrenoyl ethanolamide
    • (7Z,10Z,13Z,16Z)-N-(2-hydroxyethyl)docosa-7,10,13,16-tetraenamide
    • Q5287253
    • 7,10,13,16-Docosatetraenamide, N-(2-hydroxyethyl)-, (7Z,10Z,13Z,16Z)-
    • ANANDAMIDE (22:4,n-6)
    • SR-01000946675
    • BDBM85675
    • NCGC00161197-06
    • HMS3402M17
    • NCGC00161197-04
    • CHEMBL321585
    • NCGC00161197-05
    • NCGC00161197-07
    • N-(7Z,10Z,13Z,16Z-docosatetraenoyl)-ethanolamide
    • DB-215082
    • Docosatetraenylethanolamide
    • Inchi: 1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h6-7,9-10,12-13,15-16,26H,2-5,8,11,14,17-23H2,1H3,(H,25,27)/b7-6-,10-9-,13-12-,16-15-
    • InChI Key: FMVHVRYFQIXOAF-DOFZRALJSA-N
    • SMILES: O=C(CCCCC/C=C\C/C=C\C/C=C\C/C=C\CCCCC)NCCO

Computed Properties

  • Exact Mass: 375.31400
  • Monoisotopic Mass: 375.313729551g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 19
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 43.9

Experimental Properties

  • Color/Form: Not available
  • Density: 0.9±0.1 g/cm3
  • Boiling Point: 544.5±50.0 °C at 760 mmHg
  • Flash Point: 283.1±30.1 °C
  • PSA: 49.33000
  • LogP: 6.41170
  • Solubility: Not available
  • Vapor Pressure: 0.0±3.3 mmHg at 25°C

Docosatetraenylethanolamide Security Information

Docosatetraenylethanolamide Pricemore >>

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Additional information on Docosatetraenylethanolamide

Comprehensive Analysis of Docosatetraenylethanolamide (CAS No. 150314-35-5): Properties, Applications, and Research Insights

Docosatetraenylethanolamide (CAS No. 150314-35-5) is a bioactive lipid derivative that has garnered significant attention in recent years due to its potential therapeutic and nutraceutical applications. This compound, structurally classified as an N-acylethanolamine, shares similarities with endogenous cannabinoid-like molecules, making it a subject of interest in neuroscience, immunology, and metabolic research. Its unique 22-carbon tetraene backbone distinguishes it from other fatty acid ethanolamides, offering distinct biochemical interactions.

The growing demand for natural bioactive compounds and lipid-based therapeutics has propelled research into Docosatetraenylethanolamide. Users frequently search for terms like "benefits of long-chain ethanolamides" or "Docosatetraenylethanolamide vs. other N-acylethanolamines," reflecting curiosity about its comparative advantages. Studies suggest its role in modulating inflammatory pathways and supporting cellular homeostasis, aligning with trends in anti-aging and metabolic health research. Researchers also explore its synergy with omega-3 fatty acids, a hotspot in nutritional science.

From a biochemical perspective, CAS No. 150314-35-5 exhibits a high affinity for membrane-bound receptors, particularly those involved in lipid signaling. This property has led to investigations into its potential for managing oxidative stress and neuroprotection. Online queries such as "how does Docosatetraenylethanolamide work in the body" highlight public interest in its mechanism of action. Analytical techniques like LC-MS and NMR spectroscopy are critical for characterizing its purity and stability, topics often searched by laboratory professionals.

In the cosmetic and pharmaceutical industries, Docosatetraenylethanolamide is explored for its skin-barrier enhancement properties, coinciding with the rise of "ceramide-alternatives" in skincare formulations. Its ability to influence lipid metabolism also ties into popular searches like "natural compounds for metabolic syndrome." However, challenges in large-scale synthesis and bioavailability optimization remain active areas of development, as noted in recent patent filings.

Environmental and sustainability considerations are increasingly relevant. Researchers examine green extraction methods for Docosatetraenylethanolamide-precursor lipids from marine or plant sources, responding to searches for "eco-friendly bioactive lipids." Regulatory status varies by region, with ongoing evaluations for GRAS (Generally Recognized As Safe) designation in dietary applications.

Future directions include clinical validation of its bioactivity thresholds and exploration in personalized nutrition—a trending topic in precision health. As interest grows in endocannabinoid-like molecules beyond CBD, CAS No. 150314-35-5 represents a compelling candidate warranting further interdisciplinary study.

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